N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a trifluoromethoxy group, a sulfonamide group, and a diisopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the but-2-yn-1-yl intermediate: This step could involve the alkylation of an alkyne with a suitable halide.
Introduction of the diisopropylamino group: This could be achieved through nucleophilic substitution reactions.
Attachment of the trifluoromethoxybenzenesulfonamide moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other sulfonamides, trifluoromethoxy-substituted compounds, or diisopropylamino derivatives. Examples could be:
- N-(4-(diisopropylamino)but-2-yn-1-yl)-benzenesulfonamide
- 4-(trifluoromethoxy)benzenesulfonamide
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3S/c1-13(2)22(14(3)4)12-6-5-11-21-26(23,24)16-9-7-15(8-10-16)25-17(18,19)20/h7-10,13-14,21H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEHANDDCMUFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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